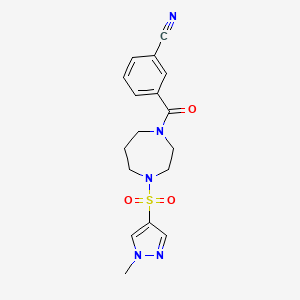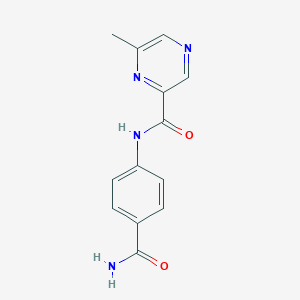
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a highly selective inhibitor of JAK3, which is a key player in the immune system.
Mechanism Of Action
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathway of several cytokines involved in immune cell activation, proliferation, and differentiation. By inhibiting JAK3, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in immune cell activation and proliferation, which in turn reduces inflammation and tissue damage.
Biochemical And Physiological Effects
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to have a significant impact on the immune system. In animal models, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the number of activated T cells and B cells, as well as the production of pro-inflammatory cytokines. In patients with rheumatoid arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the signs and symptoms of the disease, as well as slow the progression of joint damage. In patients with psoriatic arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to improve joint symptoms and skin lesions. In patients with ulcerative colitis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to induce and maintain clinical remission.
Advantages And Limitations For Lab Experiments
One advantage of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its high selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients. One limitation of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its potential to increase the risk of infections due to its immunosuppressive effects. Another limitation is its potential to cause liver toxicity, which requires careful monitoring in patients.
Future Directions
There are several future directions for research on N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide. One direction is to explore its potential in other autoimmune and inflammatory diseases, such as systemic lupus erythematosus and type 1 diabetes. Another direction is to investigate the optimal dosing and duration of treatment to achieve the best therapeutic outcomes while minimizing the risk of side effects. Finally, there is a need to develop biomarkers that can predict the response to N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide and monitor its efficacy and safety in patients.
Synthesis Methods
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylpyrazine-3,5-dicarboxylic acid with 4-aminobenzamide followed by carbamoylation using phosgene. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown promising results in patients with rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-6-15-7-11(16-8)13(19)17-10-4-2-9(3-5-10)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUONAQTEFIVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)
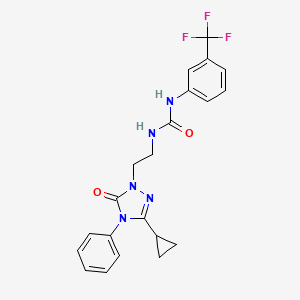
![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)
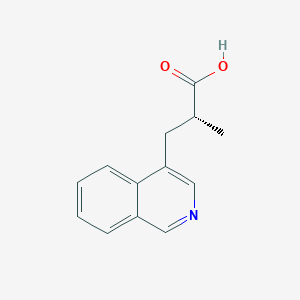
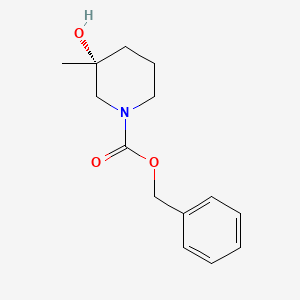
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
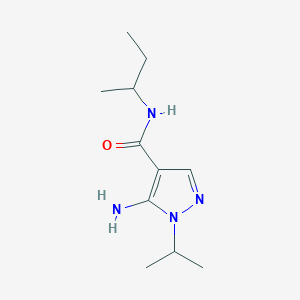
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2590664.png)
![1-(Azepan-1-yl)-2-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2590665.png)
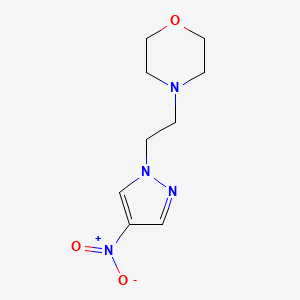
![(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide](/img/structure/B2590670.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
